2-Propenoic acid,2-methyl-, 2-(phosphonooxy)ethyl ester
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Overview
Description
2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester is an organic compound with the molecular formula C6H11O6P. It is a colorless, transparent liquid that is soluble in organic solvents such as alcohols, ethers, and ketones. This compound is widely used in organic synthesis and as a crosslinking agent in polymer chemistry to enhance the properties of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester typically involves the esterification of 2-methyl-2-propenoic acid with ethylene glycol phosphate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The general steps are as follows:
Preparation of the Esterification Agent: Ethylene glycol is reacted with phosphorus oxychloride to form ethylene glycol phosphate.
Esterification Reaction: The ethylene glycol phosphate is then reacted with 2-methyl-2-propenoic acid in the presence of a catalyst like sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the esterification process.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester follows similar steps but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with enhanced mechanical properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methyl-2-propenoic acid and ethylene glycol phosphate.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphonooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are used under controlled temperature conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products
Polymerization: Polymers with improved mechanical strength and thermal stability.
Hydrolysis: 2-methyl-2-propenoic acid and ethylene glycol phosphate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers and as a crosslinking agent to improve polymer properties.
Biology: Employed in the preparation of biocompatible hydrogels for drug delivery systems and tissue engineering.
Medicine: Utilized in the development of dental materials and bone cements due to its biocompatibility and adhesive properties.
Industry: Applied in coatings, adhesives, and sealants to enhance durability and performance.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester involves its ability to undergo polymerization and crosslinking reactions. The presence of the phosphonooxy group allows it to form strong covalent bonds with other molecules, leading to the formation of stable and durable polymers. In biological systems, it interacts with cellular components to form biocompatible materials that can support cell growth and tissue regeneration .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate phosphate: Similar in structure but contains a hydroxyl group instead of a phosphonooxy group.
Ethylene glycol methacrylate phosphate: Contains an ethylene glycol moiety similar to 2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester.
Methacrylic acid, ethyl ester: Similar in structure but lacks the phosphonooxy group.
Uniqueness
2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester is unique due to the presence of the phosphonooxy group, which imparts enhanced reactivity and the ability to form strong covalent bonds. This makes it particularly useful in applications requiring high durability and stability, such as in dental materials and industrial coatings .
Properties
Molecular Formula |
C6H14O7P+ |
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Molecular Weight |
229.14 g/mol |
IUPAC Name |
dihydroxy(oxo)phosphanium;ethane-1,2-diol;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C2H6O2.HO3P/c1-3(2)4(5)6;3-1-2-4;1-4(2)3/h1H2,2H3,(H,5,6);3-4H,1-2H2;(H-,1,2,3)/p+1 |
InChI Key |
SCTFJABWOBEPCL-UHFFFAOYSA-O |
Canonical SMILES |
CC(=C)C(=O)O.C(CO)O.O[P+](=O)O |
Origin of Product |
United States |
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